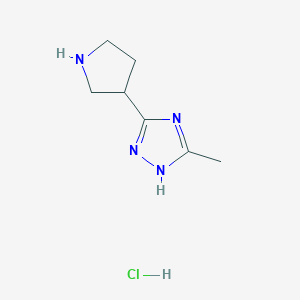

5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

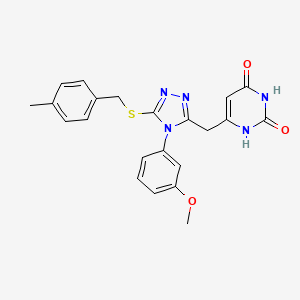

Description

5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 1909337-02-5. It has a molecular weight of 188.66 and its IUPAC name is this compound . It is stored at room temperature and is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4.ClH/c1-5-9-7(11-10-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a powder in physical form . It is stored at room temperature . The compound has a molecular weight of 188.66 .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, including structures similar to 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole, have been studied for their corrosion inhibition properties. For instance, 4H-1,2,4-triazole derivatives have shown effectiveness in protecting mild steel in hydrochloric acid, acting as mixed-type inhibitors and following the Langmuir isotherm model in adsorption (Bentiss et al., 2007).

Antimicrobial and Antioxidant Activities

Various triazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for antimicrobial and antioxidant activities. Derivatives of 4H-1,2,4-triazole displayed significant activities against human pathogenic microorganisms and showed antioxidant properties (Tay et al., 2022).

Synthesis and Structural Assessment

The synthesis and structural assessment of compounds related to 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole have been explored. For instance, studies have focused on creating and analyzing complexes of these compounds with elements like HgCl2 (Castiñeiras et al., 2018).

Molecular Modeling

In-depth molecular modeling and theoretical studies have been conducted to understand the interaction and efficacy of 1,2,4-triazole derivatives. These studies help in revealing insights into the structural and electronic effects in relation to their functional properties, like corrosion inhibition efficiency (Ansari et al., 2014).

Synthesis of Biologically Active Heterocycles

The use of 1,2,4-triazole derivatives as precursors in synthesizing biologically active heterocycles has been effective, with applications in creating antimicrobial agents and surface active agents (El-Sayed, 2006).

Magnetic and Luminescent Properties

Studies on the magnetic and luminescent properties of iron(II) and zinc(II) coordination frameworks using 1,2,4-triazole derivative ligands have been conducted. This research is important for understanding the material properties of these compounds (Zhai et al., 2016).

DNA Fluorescence Mismatch Sensing

Triazole derivatives have been synthesized and used in oligonucleotides for nucleobase-discriminating fluorescence sensing in duplex DNA. This application is significant for SNP detection in long DNA targets (Ming & Seela, 2012).

properties

IUPAC Name |

5-methyl-3-pyrrolidin-3-yl-1H-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-5-9-7(11-10-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYBLNSNIAPKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2652059.png)

![(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2652064.png)

![7-[(4-Bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2652067.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2652068.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2652069.png)

![3'-(2-methylpropyl)-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2652075.png)

![3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2652077.png)

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2652078.png)